molecular formula C5H9KO6 B7788578 potassium;(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoate

potassium;(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoate

Cat. No.: B7788578
M. Wt: 204.22 g/mol
InChI Key: HSMKJRYJAZFMNP-VGFCZBDGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “potassium;(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoate” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium;(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoate involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, one method might involve the use of cyclodextrins for the inclusion complex formation, which enhances the compound’s physical, chemical, and biological characteristics .

Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale chemical reactions under controlled conditions to ensure consistency and quality. The exact industrial processes are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions: potassium;(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

potassium;(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoate has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic pathways. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, this compound could be investigated for its pharmacological properties and potential as a drug candidate. In industry, the compound might be utilized in the development of new materials or chemical processes .

Mechanism of Action

The mechanism of action of potassium;(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed mechanism of action is typically elucidated through experimental studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to potassium;(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoate can be identified based on their chemical structure and properties. These compounds may share similar functional groups or structural motifs, leading to comparable reactivity and applications.

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective .

Properties

IUPAC Name

potassium;(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3+,4+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMKJRYJAZFMNP-VGFCZBDGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9KO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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